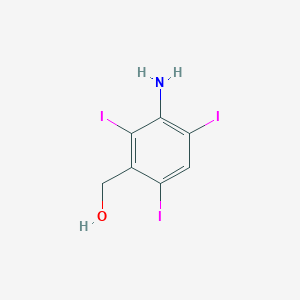
(3-amino-2,4,6-triiodophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-amino-2,4,6-triiodophenyl)methanol: is an organic compound characterized by the presence of three iodine atoms, an amino group, and a benzyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-amino-2,4,6-triiodophenyl)methanol typically involves the iodination of benzyl alcohol derivatives. The process may include the following steps:
Nitration: Benzyl alcohol is first nitrated to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups.
Iodination: Finally, the compound is iodinated using iodine or iodinating agents under controlled conditions to introduce the iodine atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using specialized equipment to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-amino-2,4,6-triiodophenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove iodine atoms or convert the amino group to other functional groups.
Substitution: It can participate in substitution reactions where iodine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of deiodinated derivatives or conversion of amino groups to other functional groups.
Substitution: Formation of compounds with different halogen atoms or other substituents.
Scientific Research Applications
Chemistry: : (3-amino-2,4,6-triiodophenyl)methanol is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : It is explored for its use in diagnostic imaging and as a contrast agent due to its high iodine content.
Industry: : The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-amino-2,4,6-triiodophenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms in the compound can enhance its binding affinity to specific targets, leading to various biological effects. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-Benzyl Alcohol: Shares the benzyl alcohol moiety but has only one iodine atom.
2,4,6-Triiodophenol: Contains three iodine atoms but lacks the benzyl alcohol structure.
4-Aminobenzyl Alcohol: Contains an amino group and benzyl alcohol but lacks iodine atoms.
Uniqueness: : (3-amino-2,4,6-triiodophenyl)methanol is unique due to the combination of three iodine atoms, an amino group, and a benzyl alcohol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
1460-43-1 |
|---|---|
Molecular Formula |
C7H6I3NO |
Molecular Weight |
500.84 g/mol |
IUPAC Name |
(3-amino-2,4,6-triiodophenyl)methanol |
InChI |
InChI=1S/C7H6I3NO/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1,12H,2,11H2 |
InChI Key |
VZQXILUNJAYEEK-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1I)N)I)CO)I |
Canonical SMILES |
C1=C(C(=C(C(=C1I)N)I)CO)I |
Key on ui other cas no. |
1460-43-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate](/img/structure/B75386.png)











